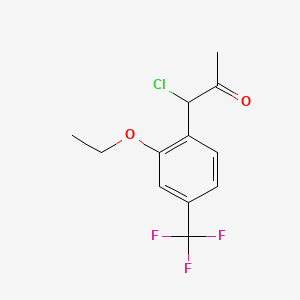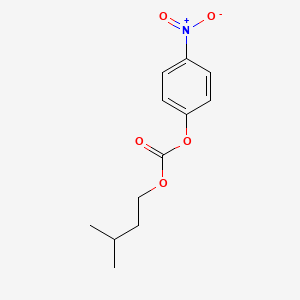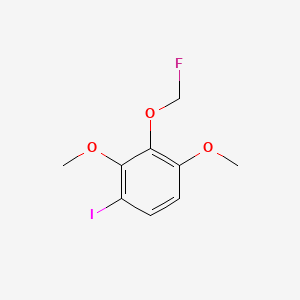
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid: is an organoboron compound with the molecular formula C8H9BFNO2. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropyl and a fluorine group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction followed by borylation.
Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production often employs scalable methods such as palladium-catalyzed cross-coupling due to its efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the scalability and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water.
Major Products:
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology and Medicine:
Drug Discovery: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry:
Mécanisme D'action
The primary mechanism of action for (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparaison Avec Des Composés Similaires
4-Fluoropyridin-3-yl Boronic Acid: Similar in structure but lacks the cyclopropyl group, which can influence its reactivity and applications.
6-Chloropyridin-3-yl Boronic Acid: Contains a chlorine substituent instead of fluorine, affecting its electronic properties and reactivity.
Uniqueness: The presence of both cyclopropyl and fluorine groups in (6-Cyclopropyl-4-fluoropyridin-3-YL)boronic acid imparts unique steric and electronic properties, making it particularly valuable in specific synthetic applications where these attributes are beneficial .
Propriétés
Formule moléculaire |
C8H9BFNO2 |
|---|---|
Poids moléculaire |
180.97 g/mol |
Nom IUPAC |
(6-cyclopropyl-4-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-7-3-8(5-1-2-5)11-4-6(7)9(12)13/h3-5,12-13H,1-2H2 |
Clé InChI |
GAVZJQLNZOVODN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1F)C2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)









![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)


